molecular formula C18H18F3NO2 B2800902 2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one CAS No. 497060-41-0

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one

Cat. No.: B2800902
CAS No.: 497060-41-0
M. Wt: 337.342
InChI Key: SFXXPXBEDCTIHO-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C18H18F3NO2 and its molecular weight is 337.342. The purity is usually 95%.
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Scientific Research Applications

Polymerization Initiators and Complexation

Studies have explored the complexation and polymerization initiation capabilities of compounds with trifluoromethoxy groups and related structures. For instance, the complexation of trifluoromethanesulphonates by their conjugate acid in solvents like dichloromethane and acetonitrile has been examined, highlighting the strong solvation capabilities of these compounds (Souverain et al., 1980). This research can be indicative of the roles such functionalities might play in initiating polymerizations or in creating superacidic conditions for various synthetic applications.

Reactivity in Organic Synthesis

The reactivity of hypervalent iodine compounds for trifluoromethylation reactions has been demonstrated, offering pathways to introduce trifluoromethoxy groups into aromatic compounds (Stanek et al., 2008). Such methodologies could be relevant for synthesizing compounds with the trifluoromethoxy phenyl group, akin to the compound of interest, highlighting its potential in designing new materials or pharmaceuticals with unique properties.

Applications in Material Science

The synthesis of polyphosphazenes bearing specific side groups for studying photochemical behavior reflects the utility of precisely designed chemical functionalities in materials science (Allcock & Cameron, 1994). Such studies can inform the development of light-responsive materials, where the introduction of specific groups like the trifluoromethoxy phenyl can tailor the material's properties for advanced applications.

Novel Synthetic Routes and Molecular Structures

Research on the synthesis and characterization of molecules with distinct substituents, including those similar to the trifluoromethoxy group, underscores the versatility of these functionalities in creating novel compounds with potential applications in organic synthesis, catalysis, and material science (Tamm et al., 1996). The exploration of such compounds can lead to new synthetic strategies and a deeper understanding of molecular interactions and reactivity.

Properties

IUPAC Name

2,6,6-trimethyl-1-[3-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-11-7-14-15(9-17(2,3)10-16(14)23)22(11)12-5-4-6-13(8-12)24-18(19,20)21/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXPXBEDCTIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC=C3)OC(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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